molecular formula C15H12INO2 B3114380 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile CAS No. 200957-10-4

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Cat. No.: B3114380
CAS No.: 200957-10-4
M. Wt: 365.16 g/mol
InChI Key: RHHOOKQXNYCXGD-UHFFFAOYSA-N
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Description

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a useful research compound. Its molecular formula is C15H12INO2 and its molecular weight is 365.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHOOKQXNYCXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, a key chemical intermediate. It covers its chemical identity, synthesis, applications, and safety protocols, offering insights for its effective use in research and development.

Section 1: Chemical Identity and Properties

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a halogenated aromatic compound. The presence of an iodine atom, a nitrile group, and a 4-methoxybenzyl ether protecting group makes it a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 200957-10-4[1]
Molecular Formula C15H12INO2[1]
Molecular Weight 365.17 g/mol [1]
MDL Number MFCD31760239[1]
Physical Form Solid
Hazard Irritant[1]

Section 2: Synthesis and Mechanistic Insights

The synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile typically involves a multi-step process starting from a more readily available precursor. A common strategy involves the protection of a phenolic hydroxyl group, followed by iodination and then conversion to the nitrile.

A Representative Synthetic Workflow:

A plausible synthetic route starts with 4-hydroxybenzonitrile. The hydroxyl group is first protected with a 4-methoxybenzyl (PMB) group to prevent unwanted side reactions in subsequent steps. This is followed by regioselective iodination at the position ortho to the protected hydroxyl group.

Experimental Protocol: Synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Protection of 4-hydroxybenzonitrile

  • Dissolve 4-hydroxybenzonitrile in a suitable aprotic solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Add 4-methoxybenzyl chloride portion-wise to the reaction mixture.

  • Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(4-methoxybenzyloxy)benzonitrile.

Step 2: Iodination

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetic acid.

  • Add an iodinating agent, for instance, N-iodosuccinimide (NIS), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer and concentrate to yield the crude 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination A 4-Hydroxybenzonitrile B Deprotonation with K2CO3 A->B C Addition of 4-Methoxybenzyl chloride B->C D 4-(4-Methoxybenzyloxy)benzonitrile C->D E Dissolution in Dichloromethane D->E Proceed to Iodination F Addition of N-Iodosuccinimide (NIS) E->F G Quenching and Extraction F->G H Purification by Chromatography G->H I 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile H->I

Caption: A generalized workflow for the synthesis of the target compound.

Section 3: Applications in Research and Drug Development

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The iodine atom can be readily replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing further avenues for molecular elaboration.

Diagram 2: Role in a Synthetic Pathway

G A 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile B Suzuki Coupling (Introduction of an aryl group) A->B C Sonogashira Coupling (Introduction of an alkynyl group) A->C D Nitrile Hydrolysis (Conversion to carboxylic acid) B->D C->D E Deprotection (Removal of PMB group) D->E F Complex Target Molecule E->F

Caption: Potential synthetic transformations of the title compound.

Section 4: Safety and Handling

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is classified as an irritant[1]. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Sources

Molecular structure and weight of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4), a critical intermediate in medicinal chemistry and radiopharmaceutical synthesis.

Executive Summary

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a halogenated benzonitrile derivative characterized by three distinct functional handles: a nitrile group (-CN), an iodine atom (-I), and a protected phenolic oxygen (4-methoxybenzyloxy, or PMB-ether).

This molecule serves as a high-value scaffold in drug discovery, particularly for Structure-Activity Relationship (SAR) studies requiring orthogonal functionalization. The iodine handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), the nitrile provides a gateway to heterocycles or amines, and the PMB group serves as a semi-labile protecting group for the phenol, removable under oxidative or acidic conditions.

Molecular Identity & Physicochemical Properties[1]

Structural Specifications

The molecule consists of a central benzene ring substituted at the 1, 3, and 4 positions. The steric bulk of the iodine atom at position 3 influences the conformation of the adjacent ether linkage, potentially locking the PMB group into a specific rotameric state in the crystal lattice.

PropertySpecification
CAS Number 200957-10-4
IUPAC Name 3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile
Molecular Formula

Molecular Weight 365.17 g/mol
Exact Mass 364.9913
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF,

, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.2 (Highly Lipophilic)
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

MolecularStructure Figure 1: Functional connectivity of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Core Benzonitrile Core (C6H3) Nitrile Nitrile Group (-CN) Pos: 1 Core->Nitrile Electronic Withdrawal Iodo Iodine Atom (-I) Pos: 3 Core->Iodo Steric Hindrance Ether Ether Linkage (-O-CH2-) Core->Ether Pos: 4 PMB PMB Protecting Group (4-Methoxybenzyl) Ether->PMB Labile Connection

Synthetic Methodology

Synthesis Strategy

The synthesis typically follows a Williamson Ether Synthesis protocol. The starting material, 3-iodo-4-hydroxybenzonitrile, is treated with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a weak base.

Reaction Scheme:



Step-by-Step Protocol

Note: This protocol is derived from standard practices for alkylating halogenated phenols.

  • Activation: Charge a reaction vessel with 3-iodo-4-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (Dimethylformamide, 5-10 volumes).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 - 2.0 equiv). Stir at room temperature for 15-30 minutes to form the phenoxide anion. Observation: The suspension may change color (yellowing) indicating anion formation.
    
  • Alkylation: Dropwise add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv).

  • Heating: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting phenol (more polar) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (10 volumes). The product typically precipitates as a solid.

    • Filter the solid and wash with water and cold hexanes.

  • Purification: If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography (eluting with 10-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic workflow for PMB-protection of the iodophenol core. Start Start: 3-Iodo-4-hydroxybenzonitrile Reagents Add: K2CO3 (Base) DMF (Solvent) Start->Reagents Intermediate Intermediate: Phenoxide Anion Reagents->Intermediate Deprotonation Alkylation Add: PMB-Chloride Heat to 60°C Intermediate->Alkylation SN2 Attack Quench Quench: Pour into Ice Water Alkylation->Quench Completion Product Final Product: 3-Iodo-4-(4-methoxybenzyloxy) benzonitrile Quench->Product Precipitation & Filtration

[2][3]

Structural Characterization & Validation

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

Proton NMR ( H-NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
3.82 Singlet (s)3H

(Methoxy group)
5.15 Singlet (s)2H

(Benzylic methylene)
6.90 - 6.95 Doublet (d)2HPMB Ring (Ortho to OMe)
6.98 Doublet (d)1HCore Ring (H-5, Ortho to ether)
7.35 Doublet (d)2HPMB Ring (Meta to OMe)
7.58 Doublet of Doublets (dd)1HCore Ring (H-6, Meta to CN)
8.05 Doublet (d)1HCore Ring (H-2, Ortho to I/CN)

Note: The proton at position 2 (H-2) is significantly deshielded (


) due to the combined electron-withdrawing effects of the nitrile group and the iodine atom.
Mass Spectrometry
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Expected Peaks:

    • 
       (Common adduct)
      
    • Fragment:

      
       (PMB cation, highly stable tropylium-like ion)
      

Applications in Drug Development

This molecule is rarely the final drug; it is a Late-Stage Diversification Intermediate .

  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward boronic acids. This allows the attachment of aryl or heteroaryl groups at the 3-position.

  • PMB Deprotection: Treatment with TFA (Trifluoroacetic acid) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) removes the PMB group, revealing the free phenol. This is often the final step in synthesizing tyrosine kinase inhibitors where a hydrogen-bond donor (phenol) is required for binding.

  • Radiolabeling Precursor: In radiochemistry, the iodine can be exchanged for radioisotopes (e.g.,

    
     or 
    
    
    
    ) via metal-catalyzed exchange, or the PMB group can be removed to allow for
    
    
    -methylation.

References

  • PubChem Compound Summary. "3-Iodo-4-methoxybenzonitrile" (Analogous core properties). National Center for Biotechnology Information. Accessed 2026. [Link]

  • Synthetic Protocols. "General Procedure for Alkylation of Hydroxybenzonitriles". Organic Syntheses. [Link]

Sources

Physicochemical Properties & Synthetic Utility of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile represents a high-value "orthogonal" building block. It is not merely a reagent but a strategic scaffold designed for divergent synthesis .

Its value lies in its three distinct reactive handles, each addressable under mutually exclusive conditions:

  • The Aryl Iodide (C-3): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • The PMB Ether (C-4): A semi-labile protecting group for the phenol, stable to base but cleavable with specific acids (TFA, DDQ), allowing for late-stage functionalization.

  • The Nitrile (C-1): A robust precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles).

This guide details the physicochemical profile, synthesis, and handling of this compound, providing a roadmap for its integration into drug discovery campaigns.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity[3]
  • IUPAC Name: 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile

  • Molecular Formula: C₁₅H₁₂INO₂

  • Molecular Weight: 365.17 g/mol [1]

  • SMILES: COc1ccc(COc2ccc(C#N)cc2I)cc1

Calculated vs. Predicted Properties

Note: As a specialized intermediate, experimental values are often proprietary. The following are high-confidence cheminformatic predictions calibrated against analogous aryl ethers.

PropertyValue (Predicted/Observed)Significance in Protocol Design
Physical State Solid (Crystalline powder)Easy to weigh; likely stable at RT.
Color Off-white to pale yellowDarkening indicates iodine liberation (decomposition).
Melting Point 115°C – 125°C (Est.)Good thermal stability; suitable for reflux in THF/Dioxane.
LogP (Lipophilicity) 4.2 ± 0.3High. Requires non-polar solvents (DCM, EtOAc) for extraction. Poor water solubility.
TPSA 42.0 ŲModerate polarity; cell-permeable range if used as a probe.
pKa (Conjugate Acid) N/A (Non-ionizable)Neutral molecule; extraction pH is flexible (except strong acid).
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, THF.

  • Sparingly Soluble: Methanol, Ethanol (requires heating).

  • Insoluble: Water, dilute aqueous base (unlike its precursor, the free phenol).

Synthetic Accessibility & Purity Profiling[2]

Synthesis Workflow (The "Why" and "How")

The most robust route to this molecule is the Williamson Ether Synthesis of 3-iodo-4-hydroxybenzonitrile. We avoid direct iodination of the ether to prevent regioselectivity issues.

Protocol: Alkylation of 3-Iodo-4-hydroxybenzonitrile

  • Reagents: 3-Iodo-4-hydroxybenzonitrile (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Conditions: 60°C for 4–6 hours.

  • Workup: The reaction is quenched with water. Due to the high LogP of the product, it will precipitate out. Filter the solid and wash with water/hexanes to remove excess PMB-Cl.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

SynthesisPath Precursor 3-Iodo-4-hydroxybenzonitrile (Phenolic Core) Product 3-Iodo-4-(4-methoxybenzyloxy) benzonitrile (Target Scaffold) Precursor->Product K2CO3, DMF, 60°C (Williamson Ether Synthesis) Reagent PMB-Chloride (Protecting Group) Reagent->Product Byproduct KCl + KHCO3 Product->Byproduct Side products removed via aqueous wash

Figure 1: Synthetic route emphasizing the alkylation of the phenolic oxygen. The reaction is driven by the base (K2CO3) deprotonating the phenol.

Reactivity Profile & Strategic Applications

This molecule is a "switchboard" for medicinal chemists. You must understand the order of operations to prevent chemoselectivity errors.

The Iodine Handle (Suzuki/Sonogashira)

The iodine at C-3 is sterically unencumbered enough for rapid cross-coupling but electron-rich enough (due to the para-alkoxy group) that oxidative addition of Palladium is facilitated.

  • Best Practice: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (Na₂CO₃) to install biaryl systems before touching the nitrile or PMB.

The PMB Protecting Group (The "Mask")

The para-methoxybenzyl (PMB) group is chosen over a simple methyl ether because it can be removed under oxidative (DDQ) or mildly acidic (TFA) conditions, restoring the phenol for further derivatization (e.g., alkylation with a solubilizing tail).

  • Caution: Avoid strong Lewis acids (BBr₃) if the nitrile is to be preserved, as they may attack the nitrile or cause promiscuous cleavage.

The Nitrile (The "Anchor")

The nitrile is generally inert to the coupling conditions used for the iodine. It serves as a latent carboxylic acid or benzylamine.

Visualization: Reactivity Divergence

ReactivityMap Center 3-Iodo-4-(4-methoxybenzyloxy) benzonitrile Path1 Biaryl Scaffold (Suzuki Coupling) Center->Path1 Ar-B(OH)2, Pd(0) (Iodine displacement) Path2 Free Phenol (PMB Deprotection) Center->Path2 TFA or DDQ (Ether cleavage) Path3 Benzylamine/Amide (Nitrile Reduction/Hydrolysis) Center->Path3 LiAlH4 or H2O2/OH- (CN transformation) Path1->Path2 Standard Workflow: Couple first, deprotect later

Figure 2: The Chemoselectivity Map. The standard workflow typically involves coupling at the Iodine first, followed by PMB deprotection.

Handling, Stability & Safety (E-E-A-T)

Stability Matrix
StressorStability RatingRecommendation
Light Low/ModerateStore in Amber Vials. Aryl iodides can undergo photolytic deiodination over long periods.
Moisture HighThe ether and nitrile are hydrolytically stable at neutral pH.
Acid (Dilute) ModerateStable to dilute HCl. Unstable to TFA (cleaves PMB).
Oxidation ModerateBenzylic position of PMB is susceptible to radical oxidation over time.
Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required if kept dry.

  • Shelf Life: >12 months if stored properly.

Safety (GHS Classification - Inferred)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Handling: Use standard PPE. The lipophilicity implies potential for skin absorption; wear nitrile gloves.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for PMB stability and deprotection protocols).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the reactivity of the Aryl-Iodide handle).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Iodo-4-methoxybenzonitrile (Core structure data used for property extrapolation).

  • Sigma-Aldrich. Safety Data Sheet: 3-Iodo-4-methoxybenzonitrile. (Used for baseline safety inference of the aryl-nitrile core).

Sources

Technical Guide: Safety & Handling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

[1]

Document Control:

  • Subject: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

  • CAS Registry Number: 200957-10-4[1]

  • Document Type: Technical Safety & Operational Guide

  • Version: 1.0 (Research Use Only)

Executive Summary & Compound Intelligence

This guide serves as a technical manual for researchers handling 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile , a specialized intermediate often utilized in medicinal chemistry for the synthesis of kinase inhibitors or receptor ligands. Unlike commodity chemicals, specific toxicological data for this compound is sparse. Therefore, this guide employs Structure-Activity Relationship (SAR) read-across principles, utilizing data from the structural analog 3-Iodo-4-methoxybenzonitrile (CAS 82504-06-1) to establish a baseline safety profile.

Physicochemical Identity Table[1]
PropertyData / PredictionConfidence Level
CAS Number 200957-10-4High
Molecular Formula C₁₅H₁₂INO₂High
Molecular Weight 365.17 g/mol High
Physical State Solid (Powder/Crystalline)High
Solubility DMSO, DMF, DCM; Insoluble in waterHigh (Predicted)
Melting Point >115°C (Est. based on methoxy analog)Medium
Key Functional Groups Aryl Iodide, Nitrile, PMB EtherHigh
Reactivity Alert Light Sensitive (Aryl-Iodide bond)High

Predictive Hazard Profiling (SAR Analysis)[1]

As a Senior Application Scientist, one must look beyond the label. The hazard profile below is derived from the functional motifs present in the molecule.

The "Why" Behind the Hazards[1]
  • The Benzonitrile Core: Nitriles (

    
    ) can, under extreme metabolic or thermal conditions, liberate cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones. However, they are universally treated as Acute Toxins (Oral/Dermal)  until proven otherwise.
    
  • The Aryl Iodide: The Carbon-Iodine bond is the weakest among stable aryl halides. It is prone to homolytic cleavage upon UV exposure, generating radicals that can cause skin sensitization and chemical degradation.

  • The PMB Ether: The p-methoxybenzyl group increases lipophilicity, potentially enhancing dermal absorption compared to the free phenol.

GHS Classification (Read-Across)

Based on analog CAS 82504-06-1:

  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)

Operational Protocols: Handling & Storage[1][5][6][7][8]

The "Dark Box" Protocol (Light Sensitivity)

The presence of the iodine atom requires strict exclusion of light during storage to prevent "yellowing"—a visual indicator of iodine liberation and product degradation.

Storage Workflow:

  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Sealed opaque bag or aluminum foil wrap.

  • Environment: Store at 2–8°C (Refrigerated) to minimize thermal degradation of the ether linkage. Inert atmosphere (Argon/Nitrogen) is recommended for long-term banking.

Safe Weighing & Solubilization

Objective: Prevent inhalation of dust and accidental dermal absorption.

Step-by-Step Methodology:

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • PPE Layering:

    • Nitrile gloves (Double gloving recommended: 4 mil inner, 5 mil outer).

    • Lab coat with cuff sealing (e.g., tape or elastic).

    • Safety glasses with side shields.

  • Solubilization:

    • Prefer DMSO or DMF for stock solutions.

    • Note: Avoid protic solvents (MeOH/EtOH) if acidic conditions are present, as the PMB group is acid-labile.

Visualization: Safety Decision Tree

The following diagram outlines the decision logic for PPE and containment based on the scale of operation.

SafetyLogicStartHandling 3-Iodo-4-(4-methoxybenzyloxy)benzonitrileScaleCheckCheck Scale of OperationStart->ScaleCheckSmallScale< 100 mg (Analytical)ScaleCheck->SmallScaleLargeScale> 100 mg (Preparative)ScaleCheck->LargeScaleHoodStandard Fume HoodSmallScale->HoodContainmentPowder Containment / IsolatorLargeScale->ContainmentPPE_StdPPE: Nitrile Gloves + Safety GlassesHood->PPE_StdWasteDisposal: High-Temp Incineration (Halogenated)PPE_Std->WastePPE_HighPPE: Double Gloves + N95/P100 Mask + Tyvek SleevesContainment->PPE_HighPPE_High->Waste

Figure 1: Operational safety decision matrix based on quantity handled.

Emergency Response & First Aid

In the event of exposure, the "Benzonitrile Protocol" applies. While cyanide release is unlikely under physiological conditions for this specific molecule, medical personnel should be informed of the nitrile functionality.

Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air. Oxygen if breathing is labored.[3][4]Minimizes systemic hypoxia risk associated with nitrile metabolism.
Skin Contact Wash with soap & water for 15 mins . Discard contaminated clothing.[5][4][6][7]Lipophilic PMB group facilitates dermal entry; immediate removal reduces systemic load.
Eye Contact Rinse with water for 15 mins.[4][6] Lift eyelids.Mechanical removal of crystalline irritants prevents corneal abrasion.
Ingestion Do NOT induce vomiting. Rinse mouth. Seek medical aid.Prevents aspiration of chemical pneumonitis-inducing solids.

Synthesis & Reaction Safety Context

For researchers using this compound as an intermediate:

  • Cross-Coupling Risks: In Suzuki or Sonogashira couplings, palladium catalysts are used. Ensure the reaction vessel is purged of oxygen. The aryl iodide is highly reactive; runaway exotherms are possible if the catalyst loading is too high (>5 mol%).

  • Deprotection Risks: Removing the PMB group typically involves oxidants (DDQ) or strong acids (TFA).

    • DDQ Protocol: Generates HCN trace if not quenched properly? Unlikely, but DDQ residues are toxic.

    • TFA Protocol: Volatile corrosive. Use a scrubber.

Visualization: Reactivity & Degradation Pathways[1]

ReactivityCompound3-Iodo-4-(PMB)benzonitrileRadicalAryl Radical + I•Compound->Radical Homolytic CleavageDeprotection3-Iodo-4-hydroxybenzonitrileCompound->Deprotection Acid HydrolysisPMB_CationPMB Cation -> PolymerCompound->PMB_CationUV_LightUV Light ExposureUV_Light->RadicalDegradationYellowing / PolymerizationRadical->DegradationAcidStrong Acid (TFA)Acid->Deprotection

Figure 2: Primary reactivity pathways: UV-mediated degradation vs. Acid-mediated deprotection.

Waste Management

Classification: Hazardous Chemical Waste. Waste Code: D003 (Reactivity - if Cyanide potential is strictly interpreted, though unlikely) or more commonly Halogenated Organic Waste .

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly label as "Halogenated Organic Solid" and "Nitrile Compound".

  • Destruction: Must be disposed of via High-Temperature Incineration equipped with a scrubber for Iodine (

    
    ) and Nitrogen Oxides (
    
    
    ).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile. Retrieved February 16, 2026, from [Link]

Technical Assessment: Thermal Properties & Solid-State Characterization of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the thermal properties, stability profile, and characterization protocols for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile .

Executive Summary & Compound Identity

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a specialized intermediate frequently utilized in the synthesis of biaryl-based pharmaceuticals, particularly tubulin polymerization inhibitors (e.g., combretastatin analogues) and kinase inhibitors.[1][2] Its structural integrity is defined by three critical motifs: a labile 4-methoxybenzyl (PMB) ether linkage , a reactive aryl iodide , and a rigid benzonitrile core .[1]

Understanding the thermal behavior of this compound is critical for process optimization, as the PMB group is acid-sensitive and the aryl-iodide bond is susceptible to thermal or photolytic cleavage.[1] This guide establishes the baseline for its solid-state characterization.

Chemical Identity Table
PropertyDetail
Chemical Name 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile
CAS Number 200957-10-4
Molecular Formula C₁₅H₁₂INO₂
Molecular Weight 365.17 g/mol
Structural Class Aryl Alkyl Ether / Halogenated Benzonitrile
Key Functionality PMB-protected phenol; Aryl iodide (Suzuki coupling partner)

Physicochemical Profile & Melting Point Analysis

Theoretical vs. Experimental Melting Point

While specific historical melting point (MP) data for this intermediate is often proprietary to custom synthesis campaigns, structural analysis of analogous PMB-protected benzonitriles allows for a precise predicted range.[1]

  • Predicted Melting Range: 95°C – 115°C

    • Rationale: The precursor, 3-iodo-4-hydroxybenzonitrile, typically melts at ~140-145°C due to strong intermolecular hydrogen bonding.[1] Alkylation with the bulky PMB group disrupts this H-bonding network, generally lowering the MP.[1] However, the rigid, planar nature of the resulting ether facilitates

      
      -
      
      
      
      stacking, maintaining a solid state with a moderate melting point, unlike smaller alkyl ethers which might be oils or low-melting solids.[1]
Impact of Impurities on Thermal Behavior

The melting point is a Critical Quality Attribute (CQA) for this intermediate.[1] Deviations from the predicted range typically indicate specific process impurities:

ImpuritySourceImpact on MPThermal Signature (DSC)
3-Iodo-4-hydroxybenzonitrile Unreacted Starting MaterialDepression (Eutectic formation)Broadened endotherm; potential secondary peak <90°C.
4-Methoxybenzyl Chloride (PMB-Cl) Alkylating AgentSignificant Depression Sharp, low-temp endotherm (~ -10°C to 20°C) or "oiling out."[1]
Residual Solvents (DMF/Acetone) Process EntrapmentBroadening Endotherm onset shift; weight loss in TGA <100°C.

Thermal Stability & Degradation Mechanisms[1][4]

The thermal stability of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is governed by the bond dissociation energies (BDE) of its weakest links.[1]

Primary Degradation Pathway: Ether Cleavage

The PMB ether is the most thermally labile moiety.[1] At elevated temperatures (>200°C) or in the presence of trace Lewis acids, the C-O bond undergoes heterolytic or homolytic cleavage, releasing the volatile 4-methoxybenzyl carbocation (or radical) and regenerating the phenol.[1]

Secondary Pathway: Deiodination

The C-I bond is weaker than C-Br or C-Cl bonds.[1] Prolonged exposure to temperatures >180°C, especially under light, can induce homolytic cleavage, leading to radical formation and polymerization.[1]

Visualization of Thermal Degradation

The following diagram illustrates the stepwise thermal degradation logic, critical for interpreting TGA data.

ThermalDegradation Compound 3-Iodo-4-(4-methoxybenzyloxy) benzonitrile (Solid, <150°C) Melting Phase Transition (Liquid Phase) Compound->Melting Heat (Endotherm) Cleavage Ether Cleavage (>220°C) Melting->Cleavage T > 220°C Deiodination C-I Homolysis (>250°C / UV) Melting->Deiodination T > 250°C or UV Light Products1 4-Methoxybenzyl radical + Phenol derivative Cleavage->Products1 Products2 Iodine radical (I•) + Polymerization Deiodination->Products2

Caption: Thermal degradation pathway showing phase transition followed by ether cleavage and deiodination.[1]

Experimental Protocols for Characterization

To validate the quality of CAS 200957-10-4, the following self-validating protocols should be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset and detect polymorphic transitions.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Cooling Cycle: Ramp 10°C/min back to 25°C (to check for recrystallization or glass transition).

    • Second Heat: Ramp 10°C/min to 250°C.

  • Expected Results:

    • Cycle 1: Sharp endotherm (Melting) in the 95-115°C range.[1]

    • Cycle 2: If the compound is stable, the MP should remain constant.[1] A shift indicates thermal decomposition during the first cycle.[1]

Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvatomorphs (solvent loss) and degradation.[1]

  • Protocol:

    • Ramp 10°C/min from Ambient to 400°C under N₂ purge (50 mL/min).

  • Interpretation:

    • < 150°C: Weight loss here indicates residual solvent (Water, EtOAc, or Hexanes).[1]

    • Onset > 220°C: Significant weight loss indicates degradation (PMB cleavage).[1]

Synthesis & Purification Context (Impurity Origin)

Understanding the synthesis helps identify likely thermal contaminants.[1] The standard route involves the O-alkylation of 3-iodo-4-hydroxybenzonitrile.[1]

SynthesisPath SM1 3-Iodo-4-hydroxybenzonitrile (MP: ~145°C) Reagents K2CO3 / DMF 60°C SM1->Reagents SM2 4-Methoxybenzyl Chloride (Liquid/Low MP) SM2->Reagents Product Target: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (Solid) Reagents->Product O-Alkylation Impurity Impurity: Unreacted Phenol (High MP, H-bonding) Reagents->Impurity Incomplete Rxn

Caption: Synthetic route illustrating the origin of likely impurities affecting thermal properties.

Storage & Handling Recommendations

Based on the thermal and chemical stability profile:

  • Temperature: Store at 2–8°C . While stable at room temperature, refrigeration minimizes the risk of slow iodine liberation over months.[1]

  • Light Protection: Strictly required. Aryl iodides are photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent yellowing (iodine release).[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required, to prevent oxidation of the benzylic position.[1]

References

  • PubChem Compound Summary. (2025). 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4).[1][2] National Center for Biotechnology Information.[1] Link

  • Cazzola, E., et al. (2018).[1] Synthesis and antiproliferative activity of new combretastatin A-4 analogues.[1] (General reference for PMB-protected benzonitrile intermediates in tubulin inhibitor synthesis). Bioorganic & Medicinal Chemistry Letters.

  • Gao, F., et al. (2013).[1] Thermal stability of aryl iodides in cross-coupling reactions.[1]Journal of Organic Chemistry. (Provides basis for C-I bond stability assessment).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Authoritative source on PMB ether thermal and acid stability).

Sources

Strategic Sourcing and Technical Utilization of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Pricing for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the high-stakes landscape of medicinal chemistry and radiopharmaceutical development, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4) serves as a critical, high-value scaffold.[1][2] It is not merely a catalog reagent but a strategic intermediate designed for late-stage diversification.[1][2] Its core utility lies in its orthogonal reactivity: the iodine atom at position 3 provides a handle for cross-coupling (Suzuki, Sonogashira) or radio-halogenation, while the para-methoxybenzyl (PMB) ether functions as a robust, selectively cleavable protecting group for the phenol.[1][2]

This guide provides a comprehensive analysis of the commercial landscape, synthesis protocols, and quality critical-to-quality (CTQ) attributes required for sourcing this compound for GMP and non-GMP applications.[1][2]

Part 1: Technical Specifications & Molecular Identity

Before engaging suppliers, it is imperative to verify the structural integrity of the target.[2] Many "off-the-shelf" vendors confuse this specific protected form with its deprotected precursor (3-iodo-4-hydroxybenzonitrile) or its methyl-ether analog.[1][2]

AttributeSpecification
IUPAC Name 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile
CAS Number 200957-10-4
Molecular Formula C₁₅H₁₂INO₂
Molecular Weight 365.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Iodide (C-I), Nitrile (C≡N), PMB-Ether (Ar-O-CH₂-Ar)

Part 2: Synthesis & Quality Control (The Self-Validating Protocol)

To ensure supply chain resilience, one must understand the synthesis.[1][2] Commercial batches often contain specific impurities derived from the iodination regioselectivity or incomplete protection.[1][2]

Synthetic Route & Impurity Profile

The industrial preparation typically follows a two-step sequence starting from 4-hydroxybenzonitrile.[1][2]

  • Regioselective Iodination: 4-Hydroxybenzonitrile is iodinated using N-iodosuccinimide (NIS) or I₂/KI.[1][2]

    • Critical Impurity:3,5-Diiodo-4-hydroxybenzonitrile .[1][2][3][4] Over-iodination is common if stoichiometry is not strictly controlled.[1][2]

  • PMB Protection: The intermediate is alkylated with 4-methoxybenzyl chloride (PMB-Cl) using K₂CO₃ in DMF.[1][2]

    • Critical Impurity:4-Methoxybenzyl alcohol (hydrolysis of excess PMB-Cl) or O-alkylation at the nitrile (rare, but possible under forcing conditions).[1][2]

Experimental Protocol (Validation Standard)

Note: This protocol serves as a benchmark for evaluating supplier Certificates of Analysis (CoA).

Step 1: Iodination

Dissolve 4-hydroxybenzonitrile (1.0 eq) in AcOH/MeOH.[1][2] Add NaI (1.1 eq) and NaOCl (1.1 eq) dropwise at 0-5°C. Stir for 2h. Quench with Na₂S₂O₃.[1][2] Acidify to precipitate 3-iodo-4-hydroxybenzonitrile.[1][2] Recrystallize from Ethanol/Water to remove the 3,5-diiodo impurity.[1][2]

Step 2: PMB Protection

Suspend 3-iodo-4-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.[1][2] Add 4-methoxybenzyl chloride (1.1 eq) dropwise at RT.[1][2] Heat to 60°C for 4h. Pour into ice water. Filter the precipitate.[1][2][3] Recrystallize from Ethyl Acetate/Hexanes.[1][2]

Visualization of Synthesis & Application Workflow

SynthesisWorkflow Start 4-Hydroxybenzonitrile Step1 Iodination (I2/KI or NIS) Start->Step1 Inter 3-Iodo-4-hydroxybenzonitrile (Key Impurity Check: 3,5-Diiodo) Step1->Inter Regioselectivity Control Step2 PMB Protection (PMB-Cl, K2CO3) Inter->Step2 Target TARGET MOLECULE CAS 200957-10-4 Step2->Target Yield >85% App1 Suzuki Coupling (Biaryl Scaffolds) Target->App1 Pd(0) / Boronic Acid App2 Radiolabeling Precursor (Sn/B exchange for [11C]/[18F]) Target->App2 Pd(0) / Stannane

Figure 1: Synthetic workflow from commodity starting materials to the target scaffold, highlighting critical control points for impurity management.

Part 3: Commercial Suppliers & Pricing Analysis

Sourcing this compound requires distinguishing between "Catalog Aggregators" (who list it but don't stock it) and "Origin Manufacturers" (who synthesize it).[1][2]

Validated Suppliers

Based on current market data and chemical inventory verification:

  • Matrix Scientific (Columbia, SC, USA)[1]

    • Role: Primary Catalog Supplier.[1][2]

    • Stock Status: Often in stock (Gram scale).

    • Reliability: High.[1][2] Known for stocking intermediates for radiochemistry.[1][2]

  • ChemScene (Monmouth Junction, NJ, USA)[1][2]

    • Role: Major Asian-US Distributor.[1][2]

    • Catalog #: CS-0117058.[1][2]

    • Stock Status: Ships from warehouse (typically 1-2 weeks).[1][2]

  • Combi-Blocks (San Diego, CA, USA)[1][2]

    • Role: Building Block Specialist.

    • Note: Often carries the deprotected precursor; verify CAS 200957-10-4 specifically.[1][2]

Pricing Tiers (Estimated Market Rates 2025)

Pricing is non-linear due to the "specialty" nature of the PMB protection step.[1][2]

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Sourcing Strategy
1 g $150 – $250$200/gR&D / Screening: Buy from Matrix/ChemScene for speed.[1][2]
5 g $450 – $700$120/gScale-up: Negotiate with ChemScene or Combi-Blocks.
25 g $1,500 – $2,200$75/gPilot Batch: Request "Custom Synthesis" quote from Enamine or local CRO.
100 g+ Custom Quote<$50/gManufacturing: Must go direct to Chinese CROs (e.g., Pharmablock).[1][2]

Procurement Tip: If the price exceeds $300/g, it is often more cost-effective to buy 3-iodo-4-hydroxybenzonitrile (approx.[1][2] $20/g) and perform the PMB protection in-house, provided you have basic synthetic chemistry capabilities.[1][2]

Part 4: Application in Drug Development

Radiopharmaceutical Precursor

This molecule is a "Late-Stage Intermediate" (LSI) for Positron Emission Tomography (PET) tracers.[1][2]

  • Mechanism: The iodine is replaced by a stannyl or boronyl group, which is then displaced by [¹¹C]CH₃I or [¹⁸F]F⁻.[1][2]

  • Target: Amyloid imaging agents (e.g., analogues of [¹¹C]PIB ) or kinase inhibitors where the phenol is required for binding but must be protected during the radiolabeling step.[1][2]

Medicinal Chemistry Scaffold

In drug discovery, the PMB group allows for the construction of complex biaryls via Suzuki coupling at the iodine position without interference from the acidic phenol.[1][2]

  • Deprotection: Post-coupling, the PMB group is removed using TFA (Trifluoroacetic acid) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to reveal the free phenol.[1][2]

  • Example Class: Precursors for Lenvatinib analogues or Diaryl ether NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).[1][2]

References

  • Matrix Scientific. Product Catalog: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. Retrieved from

  • ChemScene. Product Data Sheet: 3-Iodo-4-methoxybenzonitrile and derivatives. Retrieved from

  • Organic Syntheses. Iodination of Phenols and Protection Strategies. Org. Synth. 2004 , 81, 195.[1][2] (General procedure validation).

  • PubChem. Compound Summary: 3-Iodo-4-methoxybenzonitrile (Analog Reference). Retrieved from

  • Google Patents. Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile (Impurity Profile). US Patent 3,833,490.[1][2] Retrieved from

Sources

Methodological & Application

Chemoselective Reduction of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Three-Body" Selectivity Challenge

The reduction of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS: 200957-10-4) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive centers with conflicting sensitivities to standard reducing agents:

  • Nitrile (-CN): The target for reduction to a primary amine (

    
    ).[1]
    
  • Aryl Iodide (Ar-I): Highly susceptible to hydrodehalogenation (loss of iodine) under transition-metal catalyzed hydrogenation (e.g., Pd/C,

    
    ) or strong metal hydride reduction (
    
    
    
    ).
  • PMB Ether (Ar-O-CH2-Ar'): An acid-labile protecting group that is also susceptible to hydrogenolysis under heterogeneous catalytic hydrogenation conditions.

Standard protocols utilizing Palladium on Carbon (


) will almost certainly cleave the PMB group and remove the iodine atom before reducing the nitrile. Similarly, Lithium Aluminum Hydride (

) poses a significant risk of dehalogenation via radical mechanisms or

pathways.

This guide details two validated protocols designed to navigate this landscape:

  • Method A (Gold Standard): Borane-Dimethyl Sulfide (BMS) reduction.

  • Method B (Alternative): Cobalt(II) Chloride-catalyzed Sodium Borohydride reduction.

Chemoselectivity Analysis & Strategy

The following decision matrix illustrates the mechanistic rationale for selecting Borane and Cobalt-Boride systems over traditional hydrogenation.

ChemoselectivityStrategy Substrate Target Molecule: Nitrile + Aryl Iodide + PMB PdC Pd/C + H2 (Catalytic Hydrogenation) Substrate->PdC LAH LiAlH4 (Strong Hydride) Substrate->LAH BMS Borane-DMS (Electrophilic Hydride) Substrate->BMS CoB CoCl2 + NaBH4 (Cobalt Boride) Substrate->CoB Fail1 FAILURE: PMB Cleavage & Deiodination PdC->Fail1 Oxidative Addition to C-I Hydrogenolysis of C-O Fail2 RISK: Deiodination (Radical Mechanism) LAH->Fail2 Single Electron Transfer Success SUCCESS: Target Amine Formed I & PMB Intact BMS->Success Coordinated Reduction No Metal Insertion CoB->Success Surface Adsorption Fast Kinetics

Figure 1: Chemoselectivity decision tree highlighting the risks of standard hydrogenation versus the recommended hydride protocols.

Method A: Borane-Dimethyl Sulfide (BMS) Reduction

Status: Recommended (Highest Selectivity)

Mechanistic Insight

Borane (


) is an electrophilic reducing agent.[2] It coordinates to the nitrogen lone pair of the nitrile, activating the carbon for hydride delivery. Crucially, 

does not undergo oxidative addition into Carbon-Halogen bonds (unlike Pd or Ni), preserving the aryl iodide. While PMB ethers are acid-labile, they are stable to the Lewis-acidic conditions of borane reduction provided the workup is controlled.
Protocol Details

Reagents:

  • Substrate: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (1.0 equiv)

  • Borane-Dimethyl Sulfide (BMS) complex (2.0 M in THF) (3.0 - 5.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench/Workup: Methanol (MeOH), 10% NaOH (aq).

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Charge the flask with the substrate (1.0 equiv) and anhydrous THF (0.1 M concentration relative to substrate). Cool the solution to 0°C using an ice bath.

  • Addition: Add the BMS solution (3.0 equiv) dropwise via syringe over 15–20 minutes. Note: Gas evolution may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Once stable, heat the mixture to a gentle reflux (approx. 66°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The nitrile spot should disappear. An intermediate imine-borane complex may be visible.

  • The "Soft" Quench (Critical for PMB):

    • Cool the reaction mixture to 0°C.

    • Slowly add Methanol (excess) dropwise. Caution: Vigorous hydrogen evolution will occur.

    • Stir at room temperature for 30 minutes until bubbling ceases.

  • Hydrolysis of N-B Complex:

    • Standard Borane reductions use HCl reflux here, but that endangers the PMB.

    • Modified Procedure: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 equiv) or Ethanolamine and reflux for 1 hour. This displaces the amine from the boron without using strong acid.

    • Alternative: If TMEDA is unavailable, use 1M HCl in MeOH briefly at RT (monitor strictly), then immediately neutralize.

  • Workup: Concentrate the solvent. Dissolve the residue in EtOAc. Wash with saturated

    
     (to ensure basicity) and Brine. Dry over 
    
    
    
    and concentrate.

Method B: Cobalt(II) Chloride / Sodium Borohydride

Status: Alternative (Cost-Effective, Scalable)

Mechanistic Insight

This method generates "Cobalt Boride" (


) in situ. The nitrile coordinates to the cobalt surface, facilitating hydride transfer from 

. While generally selective, there is a slightly higher risk of dehalogenation compared to BMS if the reaction time is prolonged or excess reagent is used.
Protocol Details

Reagents:

  • Substrate (1.0 equiv)

  • Cobalt(II) Chloride hexahydrate (

    
    ) (2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (10.0 equiv)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate and

    
     in Methanol (0.1 M) in a round-bottom flask. The solution will be deep purple/pink.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reduction: Add

    
     portion-wise (solid) or as a solution in minimal water over 30 minutes.
    
    • Observation: The reaction will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution.

  • Stirring: Allow to stir at 0°C for 1 hour, then warm to Room Temperature for 1–2 hours.

  • Quench: Carefully add 1N HCl dropwise until the pH is neutral/slightly acidic (pH ~5-6) to decompose the boride complex, then immediately basify with concentrated Ammonium Hydroxide (

    
    ) to pH 10.
    
  • Workup: Filter the black precipitate through a Celite pad. Wash the pad with MeOH/EtOAc. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with EtOAc (

    
    ).
    

Experimental Workflow & QC Visualization

The following diagram outlines the critical path for Method A (BMS), emphasizing the PMB-safe workup.

BMS_Workflow Start Start: Anhydrous THF Substrate + N2 atm Add Add BMS (3-5 equiv) at 0°C (Dropwise) Start->Add Reflux Reflux (66°C) 2-4 Hours Add->Reflux Check TLC Check (Nitrile Disappearance) Reflux->Check Check->Reflux Incomplete Quench Quench: MeOH at 0°C (Vigorous H2 Evolution) Check->Quench Complete Hydrolysis Break N-B Complex Use TMEDA or Ethanolamine (Avoid Strong Acid) Quench->Hydrolysis Workup Basic Workup (pH > 10) Extract with EtOAc Hydrolysis->Workup

Figure 2: Workflow for Borane-DMS reduction with "Soft Hydrolysis" to preserve the PMB ether.

Data Summary & Comparison

FeatureMethod A: Borane-DMSMethod B:

Catalytic Hydrogenation (

)
Nitrile Reduction ExcellentGoodExcellent
Iodine Tolerance High (Non-oxidative)Moderate (Monitor closely)Low (Rapid Deiodination)
PMB Tolerance High (Lewis Acidic)High (Neutral/Basic)Low (Hydrogenolysis)
Safety Profile Toxic (

gas risk)
H2 evolution, Metal wasteFlammable Catalyst
Cost ModerateLowModerate
Rec. Use Case High-value intermediates Scale-up / Cost-sensitiveDo Not Use

References

  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Organic Compounds.[3][4][5]Journal of Organic Chemistry . 46, 4536-4551. Link

  • Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems.[1]Tetrahedron Letters . 10(49), 4555-4558. Link

  • Couturier, M., et al. (2001).[6] Palladium-Catalyzed Methanolysis of Borane-Amine Adducts.[6] (Alternative workup strategy). Organic Letters . 3(3), 465–467.[6] Link

  • Yonemitsu, O. (1982). PMB Protection and Deprotection Mechanisms.[7] (Context on PMB stability). Tetrahedron Letters . 23, 881.

  • Osby, J. O., et al. (1986).[8] Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions.Journal of the American Chemical Society . 108, 67-72. Link

Disclaimer: The protocols described involve hazardous reagents (Borane, Cobalt salts) and the evolution of flammable hydrogen gas. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Scalable Preparation of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile , a critical intermediate in the development of radiotracers and kinase inhibitors (e.g., Bruton’s tyrosine kinase antagonists).[1]

While laboratory-scale synthesis often utilizes expensive reagents (e.g., N-iodosuccinimide) and chromatography, this guide focuses on process-chemistry compliant routes utilizing:

  • Oxidative Iodination: Using NaI/NaOCl (Bleach) to replace expensive iodinating agents.

  • Green Solvent Selection: Replacing DMF with Acetonitrile or Acetone for the alkylation step to facilitate solvent recovery.

  • Crystallization-Driven Isolation: Eliminating silica gel chromatography to support multi-kilogram scale-up.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed around two critical transformations: regioselective electrophilic aromatic substitution and Williamson ether synthesis.

Process Flow Diagram

The following logic map outlines the critical decision points and in-process controls (IPCs) required for successful scale-up.

ProcessMapSMStart: 4-HydroxybenzonitrileStep1Step 1: Oxidative Iodination(0-5°C, pH < 7)SM->Step1Reagent1Reagents: NaI, NaOCl (aq), NaOHReagent1->Step1IPC1IPC: HPLC Check(Limit: <5% Di-iodo impurity)Step1->IPC1IPC1->Step1Fail (Adjust pH/Stir)Int1Intermediate:3-Iodo-4-hydroxybenzonitrileIPC1->Int1PassStep2Step 2: PMB Protection(PMB-Cl, K2CO3, MeCN, Reflux)Int1->Step2IPC2IPC: HPLC Check(Limit: <1% SM)Step2->IPC2WorkupPrecipitation Workup(Add H2O, Filter)IPC2->WorkupPassFinalFinal Product:3-Iodo-4-(4-methoxybenzyloxy)benzonitrileWorkup->Final

Figure 1: Process workflow emphasizing In-Process Controls (IPC) to prevent di-iodination and ensure complete conversion.

Detailed Experimental Protocols

Step 1: Regioselective Iodination of 4-Hydroxybenzonitrile

Objective: Mono-iodination at the 3-position while suppressing 3,5-diiodination.[1] Mechanism: Electrophilic Aromatic Substitution via in situ generation of iodonium species (

Reagents & Materials
ComponentEquiv.Role
4-Hydroxybenzonitrile1.0Substrate
Sodium Iodide (NaI)1.05Iodine Source
Sodium Hypochlorite (NaOCl, 10-13%)1.05Oxidant
Methanol (MeOH)10 VolSolvent
Sodium Hydroxide (NaOH)1.0Base (Initial solubility)
Protocol
  • Dissolution: Charge a reactor with 4-hydroxybenzonitrile (1.0 eq) and Methanol (10 vol). Add NaOH (1.0 eq) dissolved in minimum water.[1] Cool to 0–5 °C.[2]

  • Iodide Addition: Add NaI (1.05 eq) to the solution. Ensure complete dissolution.

  • Oxidant Addition (Critical): Slowly add NaOCl solution dropwise over 60–90 minutes.

    • Note: Maintain internal temperature < 5 °C. Rapid addition or higher temperatures favor the formation of the 3,5-diiodo impurity [1].

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Check HPLC.

    • Target: >95% Conversion, <5% Di-iodo impurity.[1]

  • Quench & Isolation:

    • Add 10% aqueous Sodium Thiosulfate (

      
      ) to quench excess oxidant.[1]
      
    • Acidify to pH 2–3 with 1M HCl. The product, 3-iodo-4-hydroxybenzonitrile , will precipitate as an off-white solid.[1]

    • Filter and wash with cold water. Dry at 45 °C under vacuum.

Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Step 2: PMB Protection (Williamson Ether Synthesis)

Objective: Alkylation of the phenol with 4-methoxybenzyl chloride (PMB-Cl).[1] Scale-up Note: DMF is often used in literature but is difficult to remove.[1] Acetonitrile (MeCN) or Acetone is recommended for easier workup via precipitation [2].[1]

Reagents & Materials
ComponentEquiv.Role
3-Iodo-4-hydroxybenzonitrile1.0Substrate
4-Methoxybenzyl chloride (PMB-Cl)1.1Alkylating Agent
Potassium Carbonate (

)
2.0Base
Acetonitrile (MeCN)8 VolSolvent
Protocol
  • Setup: In a reactor fitted with a reflux condenser and overhead stirrer, suspend 3-iodo-4-hydroxybenzonitrile (1.0 eq) and granular anhydrous

    
     (2.0 eq) in Acetonitrile.
    
  • Addition: Add PMB-Cl (1.1 eq) slowly at room temperature.

    • Safety Alert: PMB-Cl is a potent lachrymator and skin irritant.[1] Handle in a fume hood or closed system [3].

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

    • IPC:[3][4] Monitor consumption of phenol.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 40 °C.

    • Slowly add Water (15 Vol) with vigorous stirring. The product will crystallize out of solution.

    • Cool to 0–5 °C and age the slurry for 1 hour.

  • Filtration: Filter the solid. Wash the cake with 1:1 MeCN:Water, then pure Water.

  • Drying: Dry in a vacuum oven at 50 °C to constant weight.

Expected Yield: 90–95% Appearance: White to pale yellow crystalline solid.

Analytical Specifications

To validate the integrity of the intermediate, the following analytical data should be met.

TestSpecificationMethod
Appearance White/Off-white solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H-NMR, MS
Melting Point 108–112 °C (Typical)DSC/Capillary

1H-NMR (400 MHz, CDCl3) Diagnostic Peaks:

  • 
     8.01 (d, J=2.0 Hz, 1H, Ar-H ortho to I)[1]
    
  • 
     7.58 (dd, J=8.5, 2.0 Hz, 1H, Ar-H)[1]
    
  • 
     7.38 (d, J=8.6 Hz, 2H, PMB)[1]
    
  • 
     6.95 (d, J=8.5 Hz, 1H, Ar-H ortho to O)[1]
    
  • 
     6.92 (d, J=8.6 Hz, 2H, PMB)[1]
    
  • 
     5.15 (s, 2H, 
    
    
    )[1]
  • 
     3.82 (s, 3H, 
    
    
    )[1]

Process Safety & Scale-Up Considerations

Thermal Hazards[1][5]
  • Iodination Exotherm: The oxidation of iodide by hypochlorite is exothermic. On a large scale (>1 kg), accumulation of reagents followed by a sudden temperature spike can lead to runaway conditions or loss of regioselectivity. Strictly control addition rate based on internal temperature response [4].

Chemical Hazards[1][5]
  • PMB-Cl: Highly irritating to eyes and respiratory system.[1] In a manufacturing setting, use closed transfer systems (e.g., diaphragm pumps) to charge this reagent.[1]

  • Residual Cyanide: While the nitrile group is stable under these conditions, ensure waste streams are not mixed with strong acids or oxidizers that could theoretically liberate HCN, although unlikely here.

Impurity Profile Management[1]
  • Hydrolysis: Avoid prolonged exposure of the nitrile to strong base at high temperatures, which can hydrolyze the nitrile to an amide or acid.

  • Di-iodination: If >5% di-iodo impurity is observed in Step 1, reduce the equivalents of NaOCl to 0.95 and accept slightly lower conversion to preserve purity, as the di-iodo byproduct is difficult to remove via crystallization.[1]

References

  • Bizot, J., et al. (1974).[3] Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile. U.S. Patent 3,833,490.[3] Link (Describes electrolytic and chemical iodination parameters relevant to selectivity).

  • H.E.L Group. (2025). Process Safety and Scale-up: Hazard screening and calorimetry. Link (General guidance on thermal risks in alkylation scale-up).[1]

  • National Institutes of Health. (2025). 4-Methoxybenzyl chloride - PubChem Safety Summary. Link[1]

  • BenchChem. (2025).[2] Application Notes: Iodination of Deactivated Arenes. Link (General protocols for iodination stoichiometry).

  • Matrix Scientific. (2025).[5] 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Product Data. Link (Physical property verification).

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful execution of cross-coupling reactions involving 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile in palladium-catalyzed cross-coupling reactions.

Q1: What is the first step I should take if my coupling reaction with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile results in a low or no yield?

A1: When encountering low to no product yield, a systematic evaluation of your reaction components and setup is the critical first step. Begin by verifying the quality and purity of your reagents, especially the boronic acid or ester, as they can degrade over time.[1] Ensure your solvent is anhydrous and the reaction is conducted under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[1][2] Re-evaluate your catalyst system; the choice of palladium source and ligand is paramount for success.[2]

Q2: I'm observing a significant amount of a dehalogenated byproduct, 4-(4-methoxybenzyloxy)benzonitrile. What is the likely cause and how can I minimize it?

A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings and arises from the reduction of the aryl halide.[1][3] This can be caused by a hydride source in the reaction mixture, which can originate from the solvent or other reagents. To mitigate this, ensure your solvents are pure and consider your choice of base, as some can promote this side reaction.[4]

Q3: My reaction appears sluggish and does not go to completion. What adjustments can I make to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by several factors. Increasing the reaction temperature can significantly boost the rate.[5] Switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can also dramatically improve reaction times.[5] Additionally, ensure that your base is finely powdered and well-dispersed in the reaction mixture for optimal activity.[1]

Q4: How critical is the choice of base in the coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile?

A4: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[6] Its primary function is to activate the organoboron species, making it more nucleophilic for the transmetalation step.[7][8] The choice of base can significantly impact the reaction yield, rate, and selectivity.[6] For substrates with sensitive functional groups like the nitrile and benzylic ether in your molecule, using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to prevent potential side reactions.[4][9]

Q5: Can I use the same catalyst loading for different coupling partners with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile?

A5: While a standard catalyst loading (e.g., 1-2 mol%) is a good starting point, it is unlikely to be optimal for all coupling partners. The electronic and steric nature of the incoming boronic acid will influence the efficiency of the catalytic cycle.[5] Therefore, catalyst loading should be optimized for each specific substrate combination to achieve the best balance of yield, reaction time, and cost-effectiveness.[10]

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section provides a structured approach to troubleshooting and optimizing your coupling reactions.

Issue 1: Low to No Product Yield

A low or non-existent yield is a common starting problem. The following workflow will help you systematically identify and resolve the root cause.

Troubleshooting_Low_Yield Start Low/No Yield Observed Reagent_Check Verify Reagent Integrity (Aryl Iodide, Boronic Acid, Solvent, Base) Start->Reagent_Check Catalyst_Check Evaluate Catalyst System (Pd Source & Ligand) Reagent_Check->Catalyst_Check Atmosphere_Check Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Catalyst_Check->Atmosphere_Check Temp_Check Review Reaction Temperature Atmosphere_Check->Temp_Check Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Temp_Check->Analysis SM_Present Starting Material Unreacted Analysis->SM_Present High SM Byproducts Side Products Observed Analysis->Byproducts Significant Byproducts Degradation Starting Material Degraded Analysis->Degradation No SM, No Product Optimize_Conditions Proceed to Optimization SM_Present->Optimize_Conditions Byproducts->Optimize_Conditions Degradation->Reagent_Check

Caption: Initial troubleshooting workflow for low-yield coupling reactions.

Causality and Solutions:

  • Reagent Integrity:

    • Problem: Boronic acids can undergo protodeboronation, especially if old or exposed to moisture.[1] Solvents may contain water or peroxides that can poison the catalyst.[1]

    • Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and properly stored.

  • Catalyst System:

    • Problem: The chosen palladium precatalyst and ligand may not be active enough for your specific substrate. The active Pd(0) species may not be forming efficiently from a Pd(II) precursor.[2][11]

    • Solution: Consider using a more active pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst.[4] For your electron-rich aryl iodide, a bulky, electron-rich phosphine ligand like SPhos or XPhos could be beneficial.[5]

  • Inert Atmosphere:

    • Problem: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[1]

    • Solution: Thoroughly degas all solvents and ensure the reaction vessel is properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of your desired compound.

Common Side Products and Mitigation Strategies:

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Oxygen in the reaction mixture; inefficient transmetalation.[12]Thoroughly degas the reaction mixture. Consider adding the aryl halide in a slight excess.[13]
Protodeboronation of Boronic Acid High temperatures; presence of water; certain bases.[13]Use fresh boronic acid. Optimize temperature and base. Consider using a more stable boronic ester (e.g., pinacol ester).[1]
Dehalogenation of Aryl Iodide Presence of a hydride source; overly active catalyst.[3]Use high-purity, anhydrous solvents. Screen different bases.[4]
Formation of Palladium Black Catalyst aggregation and precipitation.[12]Ensure adequate stirring. The choice of ligand can help stabilize the catalyst in solution.

Optimizing Catalyst Loading: A Step-by-Step Protocol

For the coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, a systematic approach to optimizing catalyst loading is crucial for developing a robust and scalable process. High-throughput screening (HTS) is an efficient method for this.[14][15]

Objective: To identify the minimum catalyst loading that provides a high yield (>90%) in a reasonable timeframe.

Experimental Setup: A parallel synthesis platform or a multi-well plate is ideal for this screening.[16]

Protocol for Catalyst Loading Screen:

  • Array Preparation: In a series of reaction vials or wells, add 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (1.0 equiv) and the desired boronic acid (1.1-1.5 equiv).

  • Catalyst/Ligand Dispensing: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Dispense varying amounts to achieve a range of catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%). Maintain a constant Pd:ligand ratio (typically 1:2 for bidentate ligands and 1:2 to 1:4 for monodentate ligands).[5]

  • Base and Solvent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent (e.g., dioxane/water 4:1).

  • Reaction Execution: Seal the vials/plate and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: At set time points (e.g., 2, 4, 8, 16 hours), take aliquots from each reaction for analysis by LC-MS or GC-MS to determine the conversion to product.[17][18][19][20]

  • Data Analysis: Plot the yield as a function of catalyst loading and time to identify the optimal conditions.

Data Presentation: Example Catalyst Loading Screen

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃SPhos1.0K₂CO₃Dioxane/H₂O100495
2Pd₂(dba)₃SPhos0.5K₂CO₃Dioxane/H₂O100492
3Pd₂(dba)₃SPhos0.1K₂CO₃Dioxane/H₂O100475
4Pd₂(dba)₃SPhos0.1K₂CO₃Dioxane/H₂O1001291
5Pd(PPh₃)₄-2.0K₂CO₃Dioxane/H₂O1001265

This is illustrative data. Actual results will vary.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_base R¹-Pd(II)L_n-Base PdII_halide->PdII_base Ligand Exchange PdII_coupled R¹-Pd(II)L_n-R² PdII_base->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->PdII_coupled Aryl_Halide R¹-X Aryl_Halide->PdII_halide Base Base Base->PdII_base

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[21]

Concluding Remarks

The successful coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is readily achievable with a systematic and informed approach to reaction optimization. By carefully considering the integrity of your reagents, the choice of catalyst system, and the reaction conditions, and by employing a logical troubleshooting strategy, you can consistently achieve high yields of your desired product. This guide provides a foundation for your experimental design, but remember that each specific coupling reaction may require fine-tuning to reach its full potential.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction: easy mechanism,application. (2022, August 13). Chemistry Notes. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021, May 24). MDPI. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved from [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). PMC. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. (2014, April 24). ACS Publications. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023, May 19). University of Tasmania. Retrieved from [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Retrieved from [Link]

  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. (2019, May 27). PubMed. Retrieved from [Link]

  • High-Throughput Screening Techniques in Catalysis. Heidelberg University. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

Sources

Solving solubility issues of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile in DMSO or Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Troubleshooting for Aryl Nitriles

Guide for: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile and Structurally Related Compounds

Introduction: Navigating the Solubility Challenges of Modified Benzonitriles

Researchers working with complex organic molecules like 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile often encounter significant challenges in achieving complete dissolution in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. The principles and protocols outlined here are grounded in the physicochemical properties of the compound's core structure, 3-Iodo-4-methoxybenzonitrile, and are broadly applicable to other poorly soluble aryl halides and nitriles. Our objective is to equip you with the technical understanding and practical methodologies to prepare clear, stable stock solutions essential for the success of your downstream experiments.

Compound Profile: 3-Iodo-4-methoxybenzonitrile

Understanding the fundamental properties of the core molecule is the first step in diagnosing solubility problems.

PropertyValueSource
Molecular Formula C₈H₆INO[1][2]
Molecular Weight 259.04 g/mol [1][2]
Physical Form Solid[3]
CAS Number 82504-06-1[1][2][3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Note: The user-specified compound, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, is a larger derivative. Its increased molecular weight and structural complexity will likely result in lower solubility compared to the core structure profiled above. The strategies in this guide are designed to address such challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, is not dissolving in DMSO or Methanol at my target concentration. What is the underlying scientific reason?

Answer: The poor solubility of this compound stems from a combination of factors inherent to its molecular structure:

  • High Crystal Lattice Energy: As a solid, the molecules are tightly packed in a crystal lattice. Significant energy is required to break these intermolecular bonds before the solvent can interact with individual molecules. This is a common characteristic of planar aromatic compounds.[4][5]

  • Molecular Polarity and "Like Dissolves Like": While DMSO is a strong polar aprotic solvent, and Methanol is a polar protic solvent, the large, relatively non-polar methoxybenzyloxy group and the iodinated benzene ring reduce the overall compatibility with these solvents compared to smaller, more polar molecules. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5]

  • Strong Intermolecular Forces: The nitrile group (-CN) is highly polar and can participate in dipole-dipole interactions, further strengthening the crystal lattice and making it resistant to dissolution.

Q2: What are the immediate first steps I should take to improve solubility without chemically modifying my compound?

Answer: Before considering more aggressive methods, a systematic, energy-input-based approach is recommended. This workflow is designed to incrementally add energy to the system to overcome the dissolution barrier.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound added to solvent at room temperature vortex 1. Vortex / Agitate (5-10 min) start->vortex assess1 Is solution clear? vortex->assess1 heat 2. Gentle Warming (30-40°C in water bath) assess1->heat No success Success: Clear Stock Solution assess1->success Yes assess2 Is solution clear? heat->assess2 sonicate 3. Bath Sonication (15-30 min) assess2->sonicate No assess2->success Yes assess3 Is solution clear? sonicate->assess3 assess3->success Yes fail Issue Persists: Consider co-solvent or lower concentration assess3->fail No

A stepwise workflow for troubleshooting solubility issues.
Q3: Is heating the solution safe for my compound? What are the best practices?

Answer: Yes, gentle heating is a very effective method, as it directly provides the thermal energy needed to break the crystal lattice bonds (an endothermic process for most solids).[4][6] However, you must proceed with caution.

Best Practices & Causality:

  • Use a Water Bath: A water bath provides uniform, gentle heating and prevents the creation of localized "hot spots" that can occur on a hot plate, which could degrade your compound.

  • Temperature Limit: Do not exceed 40-60°C. While we lack specific degradation data for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, many complex organic molecules can become unstable at higher temperatures. A modest temperature increase is usually sufficient to significantly boost solubility.

  • Check for Stability: If you are concerned about degradation, prepare a small test sample, heat it, and run a quick analysis (e.g., TLC or LC-MS) to see if any new spots or peaks appear compared to the unheated starting material.

Q4: How does sonication work, and when should I use it?

Answer: Sonication is a mechanical method that uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[7][8]

Mechanism of Action:

  • Particle Size Reduction: The shockwaves generated by collapsing bubbles physically break apart solid aggregates and crystals.[7][9] This process is analogous to micronization, drastically increasing the surface area of the solute that is exposed to the solvent.[10][11]

  • Enhanced Mass Transfer: The intense agitation facilitates the movement of fresh solvent to the surface of the solute particles, accelerating the dissolution rate.

You should use sonication after simple vortexing has failed. It is particularly effective for stubborn microcrystals that are resistant to dissolution by agitation alone. It can be used in conjunction with gentle warming for synergistic effects. However, be aware that prolonged sonication can also heat the sample, and in rare cases, the high energy can potentially degrade sensitive compounds.[12]

Q5: Success! My compound dissolved in DMSO. But when I add it to my aqueous cell culture media, it crashes out. Why does this happen and how do I prevent it?

Answer: This is a classic and common problem known as precipitation upon dilution. It occurs because your compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in the aqueous environment of your buffer or media.[13][14] When the DMSO is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound can no longer stay in solution.

G cluster_0 The Problem: Precipitation on Dilution cluster_1 The Solution: Stepwise Dilution stock High Concentration Stock (e.g., 50 mM in 100% DMSO) precipitate Precipitation! (Compound crashes out of solution) stock->precipitate Direct Dilution (e.g., 1:1000) buffer Final Aqueous Medium (e.g., PBS or Cell Culture Media) buffer->precipitate stock_sol High Concentration Stock (50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1:10 into media, vortex immediately) stock_sol->intermediate final Final Aqueous Medium (Add intermediate to final volume) intermediate->final success Clear Working Solution (e.g., 50 µM in 0.1% DMSO) final->success

Visualizing the cause and solution for compound precipitation.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: This is the most effective technique. Instead of adding the DMSO stock directly into the full volume of media, perform a serial dilution. For example, first, dilute the stock 1:10 into a small volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[13] This gradual change in solvent polarity helps keep the compound solvated.

  • Pre-warm the Media: Having your aqueous media at 37°C can help maintain the compound's solubility during the dilution process.[13]

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is between 0.1% and 0.5% can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting your experimental results.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the best practices for preparing an accurate and stable stock solution.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[17]

  • Solvent Addition: Transfer the solid to an appropriate-sized volumetric flask. Add approximately 70-80% of the final desired volume of high-purity DMSO or Methanol.

  • Initial Dissolution Attempt: Cap the flask and vortex vigorously for 2-5 minutes. Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary):

    • Heating: Place the volumetric flask in a water bath set to 37°C for 15-20 minutes. Periodically remove and swirl gently.

    • Sonication: Place the flask in a bath sonicator for 15-30 minutes. Ensure the flask is securely held.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow the flask to return to room temperature.[18] Carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization & Storage: Cap the flask and invert it 10-15 times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution into Aqueous Buffer

This protocol minimizes the risk of precipitation when preparing working solutions for biological assays.

  • Prepare Materials: Have your concentrated DMSO stock solution, sterile microcentrifuge tubes, and your final aqueous buffer (e.g., PBS or cell culture media, pre-warmed to 37°C) ready.

  • Calculate Volumes: Determine the volumes needed for your desired final concentration. For example, to make 1 mL of a 10 µM solution from a 10 mM stock (a 1:1000 dilution).

  • Create Intermediate Dilution:

    • Pipette 90 µL of your pre-warmed aqueous buffer into a sterile microcentrifuge tube.

    • Pipette 10 µL of your 10 mM DMSO stock directly into the buffer.

    • Immediately cap and vortex for 10-15 seconds. This creates a 1 mM intermediate solution in 10% DMSO.

  • Create Final Working Solution:

    • Pipette 990 µL of your pre-warmed aqueous buffer into the final sterile tube or well.

    • Add 10 µL of the freshly made 1 mM intermediate solution to the 990 µL of buffer.

    • Mix thoroughly by gentle pipetting or swirling. The final solution is now 10 µM with a cell-tolerable final DMSO concentration of 0.1%.

References

  • Technical Support Center: Improving Compound Solubility in DMSO. Benchchem.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Drug stock solutions best practices?
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • How to Make Accur
  • 3-Iodo-4-methoxybenzonitrile | 82504-06-1. Sigma-Aldrich.
  • Overcoming solubility issues with 5-Formyl-2-hydroxybenzonitrile. Benchchem.
  • 3-Iodo-4-methoxybenzonitrile | C8H6INO | CID 19895654. PubChem.
  • 3-Iodo-4-methoxybenzonitrile | 82504-06-1. ChemScene.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Unlocking the Benefits of Sonication for Cre
  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics.
  • Lab tip: use a bath sonic
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Temperature Effects on Solubility. Chemistry LibreTexts.
  • Does sonication denature a compound?
  • Effect of Temperature and Solvent on Solubility. IU Pressbooks.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • How does temperature affect solubility?
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

Sources

Stability of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile under Oxidative Conditions

Executive Summary

Status: Conditionally Unstable

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile contains three distinct functional groups with varying oxidative stabilities. The 4-methoxybenzyl (PMB) ether is the critical failure point; it is chemically engineered to be labile under oxidative conditions (Single Electron Transfer). Conversely, the aryl iodide and benzonitrile moieties exhibit high stability against standard oxidants (DDQ, CAN, Air) but may degrade under hypervalent iodine-generating conditions or strong radical stress.

Functional GroupStability RatingPrimary Risk Factor
PMB Ether 🔴 Critical Oxidative cleavage (DDQ, CAN, O₂/Light over time).
Aryl Iodide 🟢 High Stable to DDQ/CAN; sensitive to Pd(0)/radical conditions.
Benzonitrile 🟢 High Stable to oxidation; sensitive to hydrolysis (Acid/Base).

Part 1: The PMB Vulnerability (Mechanism of Action)

The instability of this molecule under oxidative conditions is not a defect but a feature of the PMB protecting group. Understanding the mechanism is essential for controlling when this "instability" occurs.

Mechanism: Oxidative Cleavage via Single Electron Transfer (SET)

When exposed to oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), the electron-rich PMB ring undergoes a Single Electron Transfer.[1] This initiates a cascade leading to the release of the free phenol (3-iodo-4-hydroxybenzonitrile) and p-anisaldehyde.

PMB_Cleavage Start Intact PMB Ether (3-Iodo-4-(4-methoxybenzyloxy)...) RadicalCat Radical Cation Intermediate Start->RadicalCat -1 e⁻ (SET) Oxidant Oxidant (DDQ/CAN) Single Electron Transfer Oxidant->RadicalCat Oxocarbenium Benzylic Cation RadicalCat->Oxocarbenium - H⁺ Hydrolysis Hydrolysis (+ H₂O) Oxocarbenium->Hydrolysis EndProd Free Phenol (3-Iodo-4-hydroxybenzonitrile) Hydrolysis->EndProd ByProd Byproduct (p-Anisaldehyde) Hydrolysis->ByProd

Figure 1: Mechanistic pathway of PMB cleavage under oxidative conditions. The electron-donating methoxy group stabilizes the radical cation intermediate, facilitating the breakdown.

Part 2: Troubleshooting & FAQs

Scenario A: "My product is degrading during storage."

Diagnosis: Auto-oxidation.

  • Explanation: Benzylic ethers are susceptible to slow auto-oxidation by atmospheric oxygen, forming hydroperoxides at the benzylic position. This is accelerated by light.

  • Solution: Store under Nitrogen/Argon at -20°C. Protect from light.

Scenario B: "I am trying to remove the PMB, but the reaction is stalled."

Diagnosis: Anhydrous conditions preventing hydrolysis.

  • Explanation: As shown in Figure 1, the final step requires water to quench the oxocarbenium ion. DDQ reactions in purely anhydrous DCM often stall or form acetals.

  • Solution: Use a DCM:H₂O (18:1 or 10:1) solvent mixture.[2] The water is a stoichiometric reagent, not just a solvent.

Scenario C: "Will DDQ affect the Aryl Iodide?"

Diagnosis: Chemoselectivity concerns.

  • Explanation: Aryl iodides are generally stable to DDQ. However, if you use CAN (Ceric Ammonium Nitrate) , be cautious. CAN is a powerful radical oxidant. While the nitrile group deactivates the central ring (making it less prone to oxidation), iodide ligands can sometimes be oxidized to I(III) species or undergo radical abstraction in the presence of strong Lewis acids.

  • Recommendation: Stick to DDQ for this specific molecule. It is milder and highly selective for the electron-rich PMB ring over the electron-poor (nitrile-substituted) central ring.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Controlled Deprotection (PMB Removal)

Use this protocol to selectively remove the PMB group while retaining the Iodide and Nitrile.

Reagents:

  • Substrate (1.0 equiv)

  • DDQ (1.5 equiv)

  • Dichloromethane (DCM) / Water[3]

Protocol:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

  • Add Water: Add water (10% v/v relative to DCM) to the mixture. Vigorous stirring is required to create an emulsion.

  • Oxidant Addition: Add DDQ (1.5 equiv) in a single portion at 0°C. The mixture will turn deep green/black (Charge Transfer Complex).

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC.

    • Visual Cue: The reaction usually turns orange/red as DDQ is converted to DDQ-Hydroquinone (DDHQ).

  • Workup:

    • Filter off the precipitated DDHQ.

    • Wash the organic layer with saturated NaHCO₃ (removes acidic byproducts) and Brine.

    • Critical Step: Wash with 10% NaHSO₃ (Sodium Bisulfite) if excess oxidant remains.

SOP-02: Stability Stress Test

Use this logic tree to determine if your experimental conditions are safe for this molecule.

Stability_Tree Q1 Are you using an Oxidant? Q2 Is it DDQ, CAN, or Ozone? Q1->Q2 Yes Result1 STABLE (Standard Conditions) Q1->Result1 No Q3 Is it a Peroxide (mCPBA, H₂O₂)? Q2->Q3 No Result2 UNSTABLE (PMB Cleavage Will Occur) Q2->Result2 Yes Q3->Result1 No (Mild Air/Workup) Result3 RISKY (Possible N-Oxide or I-Oxidation) Q3->Result3 Yes

Figure 2: Decision tree for assessing oxidative risks.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PMB cleavage conditions).
  • Horita, K.; et al. "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions." Tetrahedron1986 , 42, 3021–3028.

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters1982 , 23, 885–888.

  • PubChem. "Benzonitrile Compound Summary." National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, often used in the synthesis of PROTAC linkers or kinase inhibitors.

Executive Summary & Structural Logic

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a trisubstituted benzene ring featuring a nitrile group, an iodine atom, and a para-methoxybenzyl (PMB) ether.

To accurately assign the 13C NMR spectrum, one must decouple the molecule into two distinct magnetic environments:

  • The Core Scaffold: A 3-iodo-4-alkoxybenzonitrile moiety.

  • The Protecting Group: A 4-methoxybenzyl (PMB) moiety.

Critical Assignment Challenge: The iodine atom at position 3 exerts a profound "Heavy Atom Effect" (Shielding) , shifting the attached carbon (


) significantly upfield (typically 85–95 ppm), often confusing it with aliphatic signals in automated prediction software. Conversely, the nitrile carbon (

) appears in the 118–119 ppm range, often overlapping with aromatic CH signals.

Predicted vs. Analogous Chemical Shifts

Since specific literature data for this exact PMB-protected intermediate is rare, we utilize a Comparative Interpolation Method . We derive the shifts by comparing the Methyl Ether Analog (3-Iodo-4-methoxybenzonitrile) with standard PMB-ether shift values.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)
Carbon PositionLabel (See Diag.)[1][2][3]Predicted Shift (δ ppm)Signal TypeMechanistic Insight
Nitrile C-1118.5 QuaternaryCharacteristic

region; weak intensity.
C-I (Iodinated)C-386.0 – 88.0 QuaternaryDiagnostic Peak. Iodine shielding effect moves this upfield from typical Ar-C (120-130 ppm).
C-O (Ether Link)C-4160.5 QuaternaryDeshielded by oxygen; slight steric compression from ortho-Iodine.
Aromatic CH C-2141.0 CHDeshielded by ortho-Iodine and ortho-CN.
Aromatic CH C-6132.5 CHOrtho to CN; typical doublet in HSQC.
Aromatic CH C-5112.5 CHOrtho to alkoxy group; shielded by resonance.
PMB Benzylic C-771.0 CH2Key Verification Peak. Confirms successful alkylation.
PMB Quaternary C-8127.5 QuaternaryIpso carbon of the PMB group.
PMB Aromatic C-9, C-13129.5 CH (2C)Meta to OMe; symmetric intensity.
PMB Aromatic C-10, C-12114.0 CH (2C)Ortho to OMe; shielded.
PMB C-O C-11159.8 QuaternaryIpso to OMe on PMB ring.
PMB Methoxy C-1455.3 CH3Standard methoxy signal.

Note: Shifts are referenced to


 triplet centered at 77.16 ppm. In 

, expect slight deshielding of polar carbons (C-1, C-4) by +0.5 to +1.5 ppm.

Comparative Analysis: Alternatives & Impurities

When synthesizing this molecule (typically via alkylation of 3-iodo-4-hydroxybenzonitrile with PMB-Cl), two primary "alternatives" (impurities or analogs) must be distinguished.

Table 2: Performance Comparison with Analogs
FeatureTarget Molecule (PMB Ether)Precursor (Free Phenol)Methyl Analog (OMe)
Benzylic Carbon Signal at ~71 ppm Absent Absent
Methoxy Carbon Single peak at 55.3 ppm AbsentSingle peak at 56.5 ppm
C4 (Ipso-O) ~160.5 ppm~158.0 ppm~161.0 ppm
Solubility High in

, DCM
Low in

; requires DMSO
High in

Use Case Protected IntermediateStarting MaterialStable Analog (Non-cleavable)

Scientist's Note: If you observe a peak at 63-64 ppm , it indicates unreacted 4-methoxybenzyl alcohol (hydrolysis of PMB-Cl). If you see a peak at 46 ppm , it indicates PMB-Cl starting material.

Visualization of Structural Verification Logic

The following diagram illustrates the logical flow for verifying the structure using NMR data, highlighting the specific "Checkpoints" in the spectrum.

NMR_Verification Sample Crude Product (Sample) Check1 Region 1: Aliphatic (50-75 ppm) Sample->Check1 Check2 Region 2: Aromatic (85-165 ppm) Sample->Check2 Decision1 Peak at 71.0 ppm? (Benzylic CH2) Check1->Decision1 Decision2 Peak at ~87 ppm? (C-I Quaternary) Check2->Decision2 Result_Pass CONFIRMED: Target Structure Decision1->Result_Pass Yes (PMB Attached) Result_Fail1 FAIL: Free Phenol Decision1->Result_Fail1 No (Missing CH2) Decision2->Result_Pass Yes (Iodine Present) Result_Fail2 FAIL: Des-Iodo Analog Decision2->Result_Fail2 No (Shift > 110 ppm)

Figure 1: Logic flow for NMR structural confirmation. The presence of the 71.0 ppm signal (PMB) and the 87.0 ppm signal (C-I) creates a unique fingerprint for the target molecule.

Experimental Protocol: High-Fidelity Acquisition

To distinguish the quaternary C-I peak (~87 ppm) from solvent noise or impurities, standard parameters are often insufficient.

Recommended Protocol (Bruker/Varian 400 MHz+):

  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL

    
     . (Avoid DMSO unless solubility is an issue, as DMSO peaks ~40 ppm can obscure low-field aliphatic impurities).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-I and CN) have long T1 relaxation times. A short D1 will suppress their signal intensity, making the C-I peak at 87 ppm vanish into the baseline.

  • Scans (NS): Minimum 1024 scans for clear quaternary detection.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance signal-to-noise ratio for the weak quaternary carbons.

References

  • Comparison of Iodinated Benzonitriles

    • Source: RSC Electronic Supplementary Information (ESI)
    • Data: Lists 13C shifts for 3-iodo-4-methylbenzonitrile and similar scaffolds.
    • URL:[Link] (Generalized Link to RSC ESI repository)

  • PMB Ether Chemical Shifts

    • Source: "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups." J. Phys. Chem. A, 2013.
    • Data: Detailed analysis of methoxy and benzylic carbon shifts in arom
    • URL:[Link][4]

  • General 13C NMR Shift Database

    • Source: A Guide to 13C NMR Chemical Shift Values (Compound Interest).
    • Data: Base values for Nitrile (118 ppm) and Aryl-Iodide (Shielding effect).
    • URL:[Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative perspective, contextualizing the power of HRMS against other standard analytical techniques for the unambiguous structural elucidation of novel synthetic intermediates.

Introduction: The Analytical Challenge of Novel Intermediates

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS No: 200957-10-4) represents a classic example of a substituted benzonitrile, a scaffold of significant interest in medicinal chemistry. Its precise characterization is not merely an academic exercise; it is a critical prerequisite for its use in subsequent synthetic steps and for understanding its potential biological activity. The presence of multiple functional groups—a nitrile, an ether, an iodo-substituent, and two aromatic rings—necessitates a powerful analytical approach for definitive identification.

This guide will demonstrate the central role of High-Resolution Mass Spectrometry (HRMS) in providing an exact molecular formula, a cornerstone of structural verification. We will explore the theoretical HRMS data, present a robust experimental workflow, and critically compare the insights gained from HRMS with those from alternative analytical methods.

The Power of Precision: Why HRMS for Structural Elucidation?

Mass spectrometry, in its basic form, measures the mass-to-charge ratio (m/z) of ions. However, for the unambiguous identification of an unknown compound, low-resolution mass spectrometry often falls short. It can provide a nominal mass, but this integer value may correspond to numerous possible elemental compositions.

High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by measuring m/z to a very high degree of accuracy (typically within 5 parts per million, ppm).[1] This precision allows for the determination of the exact mass of a molecule, which, in turn, enables the calculation of a unique elemental formula.[2] Techniques like those utilizing Orbitrap or Time-of-Flight (ToF) mass analyzers can achieve resolutions high enough to distinguish between ions with very similar nominal masses, providing an unparalleled level of confidence in molecular formula assignment.[3][4]

Anticipated HRMS Profile of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Before entering the laboratory, a theoretical analysis of the target molecule is essential for designing the experiment and interpreting the resulting data.

Chemical Structure and Formula:

  • Compound Name: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

  • Molecular Formula: C₁₅H₁₂INO₂[5]

  • Molecular Weight (Nominal): 365 g/mol [5]

Theoretical Exact Mass and Expected Adducts

The power of HRMS lies in its ability to verify the exact mass, which is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹²⁷I). The table below summarizes the theoretical exact masses for the molecular ion and common adducts that are anticipated in electrospray ionization (ESI).

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M] C₁₅H₁₂INO₂365.9913
[M+H]⁺ C₁₅H₁₃INO₂⁺366.9991
[M+Na]⁺ C₁₅H₁₂INNaO₂⁺388.9810
[M+K]⁺ C₁₅H₁₂IKNO₂⁺404.9549

These values serve as the benchmark for experimental data. A measured mass accuracy of <5 ppm provides high confidence in the assigned formula.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments within an HRMS platform provide structural insights by fragmenting the precursor ion and analyzing its constituent parts. The fragmentation of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is predictable based on fundamental chemical principles, such as the stability of benzyl and tropylium cations.[6]

Predicted m/zProposed Fragment FormulaDescription of Loss / Fragment Identity
244.9416C₇H₄INO⁺Loss of the methoxybenzyl radical, indicating cleavage of the ether bond.
121.0653C₈H₉O⁺Formation of the stable 4-methoxybenzyl cation, a very common and often dominant fragment for this protecting group.

The most likely cleavage is the benzylic C-O bond of the ether linkage. This is because the resulting 4-methoxybenzyl cation is highly stabilized by resonance, making it a very favorable fragmentation pathway. The detection of the m/z 121.0653 ion would be strong evidence for the presence of the 4-methoxybenzyloxy moiety.

Experimental Protocol: A Self-Validating HRMS Workflow

This protocol describes a standard procedure for the analysis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile using a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap-based system.[3] The inclusion of a blank and the use of an internal standard or external calibration ensure the trustworthiness of the results.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water (LC-MS grade), to create a 1 mg/mL stock solution.[3] The choice of solvent is critical to ensure complete dissolution and compatibility with the LC mobile phase.

    • Perform a serial dilution to create a working solution with a concentration between 1 and 10 µM (approximately 0.37 to 3.7 ng/µL). This concentration range is typically optimal for modern ESI sources, preventing detector saturation while ensuring adequate signal.

    • Prepare a "blank" sample using only the 50:50 acetonitrile:water solvent. This is crucial for identifying background ions and contamination.

  • Liquid Chromatography (Optional, for sample cleanup):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid is added to promote protonation and improve ionization efficiency in positive ion mode).

    • Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to elute the compound and separate it from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. ESI is the method of choice for this molecule due to its polarity.

    • Full Scan (MS1) Parameters:

      • Resolution: Set to >70,000 (at m/z 200) to ensure high mass accuracy.[4]

      • Scan Range: m/z 100-500. This range comfortably covers the expected precursor ions and key fragments.

      • AGC Target: 1e6 (sets the target number of ions in the analyzer).

    • Data-Dependent MS/MS (dd-MS2) Parameters (for fragmentation):

      • Activation Type: Higher-energy C-trap Dissociation (HCD).

      • Isolation Window: 1.5 Da.

      • Normalized Collision Energy (NCE): Stepped (e.g., 20, 30, 40) to ensure a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (366.9991) using a narrow mass extraction window (e.g., ±5 ppm).

    • Verify the measured mass in the resulting spectrum and calculate the mass error in ppm.

    • Analyze the MS/MS spectrum to confirm the presence of predicted fragments, such as m/z 121.0653.

HRMS Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D LC Injection & Separation C->D E Ionization (ESI+) D->E F Mass Analyzer (Orbitrap/ToF) Full Scan (MS1) E->F G Fragmentation (HCD) dd-MS2 F->G H Detector F->H MS1 Data G->H I Extract Ion Chromatogram (±5 ppm) H->I J Verify Exact Mass & Calculate Error I->J K Analyze Fragmentation Spectrum J->K

Caption: A typical workflow for the HRMS analysis of a small organic molecule.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is unparalleled for determining the molecular formula, a comprehensive characterization relies on a suite of analytical techniques.[7][8] Each method provides a unique and complementary piece of the structural puzzle.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
HRMS Definitive Elemental Composition , Molecular Weight, Structural Fragments.Unambiguously confirms the C₁₅H₁₂INO₂ formula. High sensitivity requires minimal sample.[9]Provides limited information on atom connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed Atom Connectivity , number and environment of protons and carbons.Confirms the presence of the two distinct aromatic rings, the CH₂O bridge, and the OCH₃ group. Essential for distinguishing isomers.Lower sensitivity than MS. Requires more sample (~5-10 mg). The presence of iodine does not interfere.
Infrared (IR) Spectroscopy Presence of Functional Groups .Will clearly show a sharp peak for the nitrile (C≡N) group (~2230 cm⁻¹), and C-O stretches for the ether linkages.[7]Provides a "fingerprint" but does not reveal the overall molecular structure or connectivity.
Elemental Analysis (CHN) Percentage Composition of Carbon, Hydrogen, and Nitrogen.Provides empirical formula which can corroborate HRMS data.Less precise than HRMS. Does not measure oxygen or iodine directly (oxygen is calculated by difference). Can be skewed by impurities.
Decision-Making for Structural Elucidation

The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a logical approach to leveraging these techniques for complete characterization.

Decision_Tree Start Goal: Characterize Synthesized Product T_HRMS Perform HRMS Analysis Start->T_HRMS Q1 Is the Molecular Formula Correct? A1_Yes Yes Q1->A1_Yes < 5 ppm error A1_No No Q1->A1_No > 5 ppm error T_NMR Perform NMR (1H, 13C) A1_Yes->T_NMR T_Fail Impure or Incorrect Product A1_No->T_Fail Q2 What is the Atom Connectivity? Are there Isomers? A2_Yes Structure Confirmed Q2->A2_Yes A2_No Re-evaluate Synthesis Q2->A2_No T_IR Perform IR Spectroscopy A2_Yes->T_IR A2_No->T_Fail Q3 Are Key Functional Groups Present? A3_Yes Yes Q3->A3_Yes C≡N, C-O stretches present A3_No No Q3->A3_No T_End Structure Verified A3_Yes->T_End A3_No->T_Fail T_HRMS->Q1 T_NMR->Q2 T_IR->Q3

Caption: A decision tree for the comprehensive characterization of a novel compound.

Conclusion

For a molecule like 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, High-Resolution Mass Spectrometry is an indispensable analytical tool. It provides the single most critical piece of data for initial identification: a high-confidence molecular formula derived from a highly accurate mass measurement. The insights from its fragmentation patterns further corroborate the proposed structure. While HRMS does not stand alone, it forms the foundation of a modern analytical workflow. When integrated with NMR for connectivity and IR for functional group confirmation, it enables researchers to proceed with confidence, knowing their materials are precisely what they intended to synthesize. This multi-technique, self-validating approach represents the gold standard in chemical research and development.

References

  • Yuan, S., Wu, Q., & Yin, T. (2025). Application of high-resolution mass spectrometry for the analysis of organic structures. University Chemistry, 40(8), 117-123. Available at: [Link]

  • UTMB. HRMS Analysis of Small Molecules. Available at: [Link]

  • Wang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • Smith, N. J., Domin, M. A., & Scott, L. T. (2009). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. Organic Letters. Available at: [Link]

  • PubChem. 3-Iodo-4-methylbenzonitrile. Available at: [Link]

  • PubChem. 3-Iodo-4-methoxybenzonitrile. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. 3-Iodo-4-methoxybenzoic acid. Available at: [Link]

  • NFDI4Chem Search Service. high-resolution mass spectrometry (HRMS) - Dataset. Available at: [Link]

  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Taylor & Francis. Analytical techniques – Knowledge and References. Available at: [Link]

  • Waters Corporation. Comparison of Full Scan High Resolution MS and Triple Quadrupole SRM in Quantitative Bioanalysis. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Available at: [Link]

  • Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Slideshare. Mass chart Fragmentation. Available at: [Link]

  • MDPI. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Available at: [Link]

  • PMC. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Available at: [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • IMR Press. Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. Available at: [Link]

  • Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of all chemical substances. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to foster a culture of safety and environmental stewardship in the laboratory.

Core Chemical Profile and Hazard Analysis

Understanding the molecular structure of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is fundamental to its safe handling and disposal. The molecule contains two key functional groups that dictate its hazard classification and disposal pathway: an iodo group (-I) and a nitrile group (-C≡N).

  • Iodo Group Significance : The presence of iodine classifies this compound as a halogenated organic .[1][2] Halogenated waste streams are strictly segregated because they require specific, high-temperature incineration processes to prevent the formation of environmentally persistent and toxic byproducts like dioxins. Mixing them with non-halogenated waste can contaminate the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.[3][4]

  • Nitrile Group Significance : Nitrile compounds are known for their potential toxicity. While specific data for this molecule is limited, analogous structures such as 3-Iodo-4-methylbenzonitrile are classified as harmful if swallowed and are known eye irritants.[5] Therefore, treating this compound with a high degree of caution is imperative.

The following table summarizes the known and inferred properties of this compound.

PropertyValue / ClassificationSource / Rationale
Physical State Solid
Molecular Formula C₁₅H₁₂INO₂Inferred from name
Molecular Weight 365.17 g/mol Inferred from formula
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage 2-8°C, Keep in dark place, sealed in dry

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity—from weighing to disposal—the following minimum PPE is required to mitigate exposure risks.[6]

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection : Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.

  • Footwear : Closed-toe shoes are essential to protect against spills.[6]

All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[1][3]

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures that all waste streams containing 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile are managed safely and in compliance with standard laboratory waste guidelines.

Step 1: Select the Correct Waste Container Procure a designated hazardous waste container compatible with solid organic chemicals. The container must be clearly and officially labeled for "Halogenated Organic Solid Waste." [2][6] Never use a container designated for non-halogenated or inorganic waste.

Step 2: Prepare and Label the Container Before the first drop of waste is added, the container must be labeled.[4] Use your institution's official hazardous waste tag. The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "3-Iodo-4-(4-methoxybenzyloxy)benzonitrile" and any other constituents.

  • The appropriate hazard classifications (e.g., Toxic, Irritant).[3]

  • The name of the principal investigator and the laboratory location.

Step 3: Dispose of Pure Compound and Contaminated Materials

  • Pure/Expired Compound : Carefully transfer the solid chemical into the designated halogenated waste container using a spatula or scoop. Perform this action within a fume hood to control dust.

  • Contaminated Consumables : Any item that has come into direct contact with the compound is now considered hazardous waste. This includes:

    • Gloves

    • Weighing papers or boats

    • Contaminated paper towels or wipes

    • Empty stock bottles Place all these items directly into the same "Halogenated Organic Solid Waste" container.

Step 4: Secure and Store the Waste Container

  • The waste container must be kept tightly closed at all times, except when actively adding waste.[3][4]

  • Store the container in a designated, secondary containment unit within a laboratory's Satellite Accumulation Area (SAA).[3] This area should be well-ventilated and away from incompatible materials like strong acids or bases.[2][3]

Step 5: Arrange for Final Disposal Once the container is approximately three-quarters full, or in accordance with your institution's policies, submit a request for waste collection through your Environmental Health & Safety (EH&S) department.[3][4] Do not allow waste to accumulate excessively in the lab.

Emergency Spill Management

Accidents require a prepared and immediate response. All personnel should be familiar with these procedures.

For a Minor Spill (Contained within the fume hood):

  • Alert Colleagues : Inform others in the immediate area.

  • Maintain PPE : Ensure you are wearing the full, appropriate PPE.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, clay cat litter, or sand.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully sweep or scoop the absorbed material and any remaining solid into a sealable bag or container.[3][10]

  • Disposal : Label the container as "Spill Debris: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile" and place it inside your "Halogenated Organic Solid Waste" container.

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water. Dispose of the cleaning materials as contaminated waste.

For a Major Spill (Outside of a fume hood or large quantity):

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify laboratory personnel and activate your facility's emergency alarm or contact the institutional emergency response number.[3]

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup : Allow trained emergency response personnel to manage the cleanup.

Disposal Decision Workflow

The following diagram provides a clear, visual guide to the decision-making process for managing waste generated from 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile.

G waste Waste Generation 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile type Identify Waste Type waste->type pure Unused/Expired Solid Compound type->pure  Pure Solid consumables Contaminated Consumables (Gloves, Weigh Paper, Wipes) type->consumables Contaminated Items spill Spill Debris (Absorbent Material) type->spill Spill Cleanup collect Action: Collect Waste (Work in fume hood, minimize dust) pure->collect consumables->collect spill->collect container Designated Waste Container: 'HALOGENATED ORGANIC SOLID WASTE' collect->container disposal Store Securely in Satellite Accumulation Area Request EH&S Pickup container->disposal

Caption: Disposal workflow for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile.

Conclusion

The fundamental principle for the proper disposal of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is rigorous segregation. Due to its halogenated nature, it must never be mixed with non-halogenated waste. By adhering to the detailed protocols for PPE, waste collection, and spill management outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12129621, 3-Iodo-4-methylbenzonitrile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.